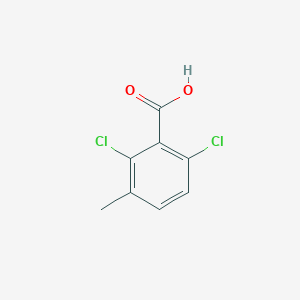

2,6-Dichloro-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 3rd position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-methylbenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The raw materials, including 3-methylbenzoic acid and chlorine gas, are fed into a reactor where the chlorination reaction takes place. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the carboxylic acid group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute the chlorine atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the methyl group can yield carboxylic acids or aldehydes.

Reduction Products: Reduction can lead to the formation of dechlorinated compounds or alcohols.

Applications De Recherche Scientifique

Applications in Agrochemicals

One of the primary applications of 2,6-dichloro-3-methylbenzoic acid is as an intermediate in the synthesis of Zoxamide , a fungicide used to protect crops from diseases caused by various pathogens such as Gammaproteobacteria. Zoxamide is particularly effective against late blight in potatoes and tomatoes, as well as downy mildew in cucumbers and grapes .

Applications in Organic Synthesis

In organic synthesis, this compound serves as an important building block for various chemical compounds. Its reactivity allows it to participate in several chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Reacting with amines to produce amides.

- Coupling Reactions : Serving as a coupling partner in the formation of more complex organic molecules .

Case Study 1: Synthesis of Zoxamide

A study highlighted the efficient synthesis of Zoxamide using this compound as a key intermediate. The process demonstrated high yields and purity, showcasing the compound's effectiveness in agricultural applications .

Case Study 2: Organic Synthesis Applications

Research has shown that this compound can be effectively utilized in synthesizing various pharmaceutical compounds. Its ability to undergo multiple reactions without significant degradation under laboratory conditions makes it a valuable reagent in synthetic chemistry .

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-3-methylbenzoic acid depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-3-methylbenzoic acid: Similar structure but with chlorine atoms at different positions.

2,6-Dichlorobenzoic acid: Lacks the methyl group at the 3rd position.

3,5-Dichloro-2-methylbenzoic acid: Chlorine atoms at the 3rd and 5th positions with a methyl group at the 2nd position.

Uniqueness: 2,6-Dichloro-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

2,6-Dichloro-3-methylbenzoic acid (DCMBA) is an organic compound with the molecular formula C8H6Cl2O2. It is characterized by two chlorine substituents at the 2nd and 6th positions and a methyl group at the 3rd position of the benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

Structure and Synthesis

DCMBA is derived from benzoic acid, where the substitution pattern significantly influences its chemical behavior and biological activity. The synthesis of DCMBA typically involves chlorination processes using starting materials like 3-methylbenzoic acid or 2,6-dichlorotoluene in the presence of suitable reagents such as hydrochloric acid and hydrogen peroxide .

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl2O2 |

| Molecular Weight | 203.04 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents; slightly soluble in water |

Antimicrobial Properties

Research indicates that DCMBA exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungi.

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested DCMBA against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that DCMBA had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

Antifungal Activity

DCMBA's antifungal properties have also been documented. It has shown effectiveness against several fungal species, including Candida albicans. The compound disrupts fungal cell membranes, leading to cell death.

Table 2: Antifungal Activity of DCMBA

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The mechanism through which DCMBA exerts its biological effects involves interaction with cellular membranes and inhibition of essential metabolic pathways. It is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to growth inhibition.

Toxicological Profile

While DCMBA exhibits promising biological activities, it is essential to consider its toxicity profile. Toxicological studies have indicated that at higher concentrations, DCMBA can exhibit cytotoxic effects on mammalian cells. Further research is needed to establish safe dosage levels for potential therapeutic applications.

Table 3: Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

| Eye Irritation | Moderate |

Applications in Medicine and Industry

DCMBA has potential applications in various fields:

- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.

- Agriculture : DCMBA may serve as a biopesticide due to its efficacy against plant pathogens.

- Industrial Chemicals : Used as an intermediate in synthesizing dyes and other chemical products.

Propriétés

IUPAC Name |

2,6-dichloro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSPVSLYCSUHIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.